Structural and Physicochemical Differentiation from Non-Oxo and Positional Fluorobenzyl Isomers
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is distinguished from its closest analogs by the combination of three structural features: the 6-oxo lactam functionality, the 2-carboxylic acid group, and the N-(4-fluorobenzyl) substituent. The 6-oxo group introduces a planar lactam that constrains ring conformation and provides an additional hydrogen bond acceptor, while the 4-fluorobenzyl moiety contributes to lipophilicity and potential π-stacking interactions [1]. Analogs lacking the 6-oxo group, such as 1-(4-fluorobenzyl)piperidine-4-carboxylic acid (CAS 193538-25-9) , exhibit reduced conformational constraint and altered hydrogen bonding capacity. Positional isomers with fluorine at the 2- or 3-position of the benzyl ring, such as 1-(3-fluorobenzyl)piperidine-4-carboxylic acid [2], demonstrate different electronic distribution and steric presentation to biological targets.
| Evidence Dimension | Structural features and predicted physicochemical properties |
|---|---|
| Target Compound Data | C13H14FNO3; MW: 251.25 g/mol; Contains 6-oxo lactam, 2-COOH, N-4-fluorobenzyl |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid (CAS 193538-25-9): Lacks 6-oxo group; 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid: 3-fluoro positional isomer |
| Quantified Difference | Qualitative structural differences; empirical binding/activity data not available in public domain for direct head-to-head comparison |
| Conditions | Structural and cheminformatic analysis; no direct comparative biological assay data identified for this specific compound |
Why This Matters
The unique combination of the 6-oxo lactam and 4-fluorobenzyl substitution defines a distinct chemical space that cannot be replicated by des-oxo analogs or positional fluorobenzyl isomers, making this compound non-substitutable in SAR campaigns where these features are design-critical.
- [1] Kim IW, Jun SA, Kim NY, Lee JH. Oxy-fluoropiperidine derivatives as kinase inhibitor. KR Patent Application KR1020190080803A, filed December 28, 2018. Daewoong Pharmaceutical Co., Ltd. View Source
- [2] Chem960. 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride. Chemical structure database entry. View Source
